Phosphorane, ethylidenetriphenyl-

Vue d'ensemble

Description

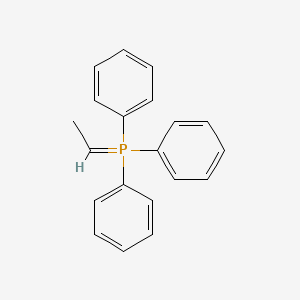

Phosphorane, ethylidenetriphenyl- is an organophosphorus compound with the molecular formula C20H19P. It is a member of the phosphorane family, characterized by a phosphorus atom bonded to four substituents, including a carbon atom double-bonded to another carbon atom.

Méthodes De Préparation

Phosphorane, ethylidenetriphenyl- can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Analyse Des Réactions Chimiques

Phosphorane, ethylidenetriphenyl- is primarily known for its role in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction involves the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . Common reagents used in these reactions include aldehydes, ketones, and solvents such as tetrahydrofuran (THF) or diethyl ether . The major products formed are alkenes and triphenylphosphine oxide.

Applications De Recherche Scientifique

Overview

Phosphorane, ethylidenetriphenyl- is characterized by a phosphorus atom bonded to three phenyl groups and a carbon atom double-bonded to another carbon atom. Its unique structure allows it to participate in various chemical reactions, particularly in organic synthesis.

Scientific Research Applications

-

Wittig Reaction :

- Description : Phosphorane, ethylidenetriphenyl- is predominantly used in the Wittig reaction to synthesize alkenes. This reaction involves the formation of a betaine intermediate that leads to the generation of carbon-carbon double bonds essential for constructing complex organic molecules.

- Mechanism : The process begins with the formation of an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.

-

Antioxidant Properties :

- Mechanism of Action : Phosphorane derivatives, including ethylidenetriphenyl-, exhibit antioxidant properties. They stabilize reactive compounds such as cations and low-valent main group species through various mechanisms influenced by their structure and reaction conditions.

- Synthesis of Vinyl Halides :

-

Insect Control :

- Research Findings : Recent studies have investigated the use of phosphine combined with phosphorane derivatives for pest control. For instance, a study assessed the efficacy of ethyl formate and phosphine against citrus mealybugs, demonstrating potential applications in agricultural pest management .

Case Studies

-

Wittig Reaction Case Study :

- A comprehensive study demonstrated the efficiency of phosphorane, ethylidenetriphenyl-, in synthesizing various alkenes from aldehydes and ketones. The yields were consistently high, showcasing its effectiveness as a reagent in organic synthesis.

-

Pest Control Study :

- In a study conducted on citrus mealybugs using a combination of phosphine and ethyl formate, it was found that the synergistic effect significantly increased mortality rates among pest populations compared to using either compound alone. This highlights the potential for phosphorane derivatives in developing effective pest management strategies .

Mécanisme D'action

The mechanism of action of phosphorane, ethylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide . The reaction proceeds through a concerted mechanism, where the phosphorus atom in the phosphorane acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone .

Comparaison Avec Des Composés Similaires

Phosphorane, ethylidenetriphenyl- can be compared to other phosphorane compounds such as methylenetriphenylphosphorane and butylidenetriphenylphosphorane. These compounds share similar structures, with a phosphorus atom bonded to three phenyl groups and a carbon atom double-bonded to another carbon atom. the substituents on the carbon atom can vary, leading to differences in reactivity and applications . For example, methylenetriphenylphosphorane is commonly used in the Wittig reaction to introduce methylene groups, while butylidenetriphenylphosphorane is used for introducing butylidene groups .

Activité Biologique

Phosphorane, ethylidenetriphenyl- (C20H19P), also known as ethylidene triphenylphosphorane, is a compound that has garnered attention in organic chemistry and biological research due to its unique structural properties and reactivity. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications in various fields.

The synthesis of phosphorane, ethylidenetriphenyl-, typically involves the reaction of triphenylphosphine with ethyl halides or other electrophiles. A notable method includes the use of ethyl 2-bromopropionate in a solvent system that allows for efficient yield and purification. The general reaction can be summarized as follows:

Where represents an alkyl halide. The resulting phosphorane exhibits significant stability under various conditions, allowing it to participate in further reactions such as Wittig reactions for olefin synthesis.

Phosphorane compounds, including ethylidenetriphenyl-, are known to form ylides that can engage in various nucleophilic and electrophilic reactions. This property is pivotal in their biological activity, particularly in the synthesis of complex organic molecules that may exhibit pharmacological effects.

- Antimicrobial Activity : Some studies have indicated that phosphoranes can possess antimicrobial properties due to their ability to interact with microbial membranes or enzymes, disrupting cellular functions.

- Pheromone Synthesis : Ethylidenetriphenyl- has been explored in the context of pheromone synthesis for pest control. For instance, it has been utilized to create sex attractants for agricultural pests like the mint root borer, demonstrating its potential utility in eco-friendly pest management strategies .

- Anticancer Potential : Preliminary research suggests that phosphoranes may exhibit anticancer properties by inducing apoptosis in cancer cells through various biochemical pathways. The exact mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell growth and survival.

1. Pheromone Development

In a study focused on the synthesis of pheromones for pest management, researchers utilized phosphorane derivatives to create effective attractants for male mint root borers. The study demonstrated that specific configurations of phosphoranes could enhance attraction rates significantly .

2. Antimicrobial Testing

A series of tests were conducted on phosphorane derivatives against various bacterial strains. Results indicated that certain modifications to the phosphorane structure increased its antimicrobial efficacy, suggesting a pathway for developing new antibiotics .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of phosphorane, ethylidenetriphenyl-:

Propriétés

IUPAC Name |

ethylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQYFBSGBOKZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169982 | |

| Record name | Phosphorane, ethylidenetriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-88-7 | |

| Record name | Phosphorane, ethylidenetriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, ethylidenetriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.